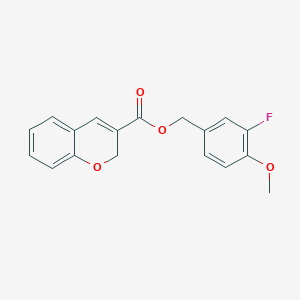
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Métodos De Preparación
The synthesis of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves several steps. One common method includes the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Industrial production methods often involve multi-step synthesis processes that include the use of various reagents and catalysts to achieve the desired product.
Análisis De Reacciones Químicas
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-Fluoro-4-methoxybenzyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromenes and 4H-chromenes. These compounds share a similar core structure but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and properties .
Similar Compounds::- 2H-chromenes
- 4H-chromenes
- Coumarins
- Benzopyrans
Propiedades
Fórmula molecular |
C18H15FO4 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxyphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO4/c1-21-17-7-6-12(8-15(17)19)10-23-18(20)14-9-13-4-2-3-5-16(13)22-11-14/h2-9H,10-11H2,1H3 |
Clave InChI |
UUCKPHJQILQDCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


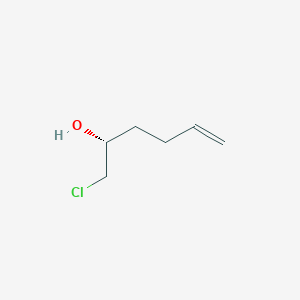
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

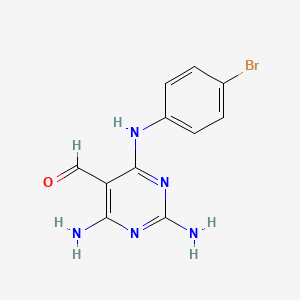

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
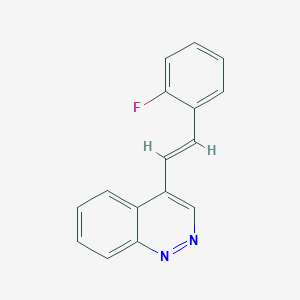
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
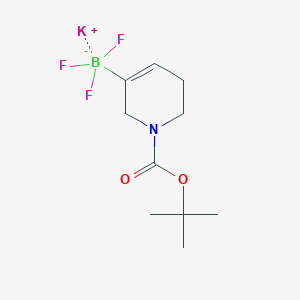
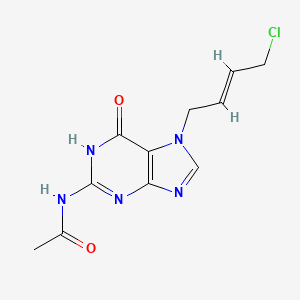
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
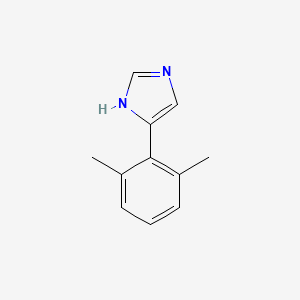
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
